![molecular formula C7H5BrF2O B14435573 [Bromo(difluoro)methoxy]benzene CAS No. 78031-09-1](/img/structure/B14435573.png)
[Bromo(difluoro)methoxy]benzene
Overview
Description
[Bromo(difluoro)methoxy]benzene: is an aromatic compound characterized by the presence of bromine, difluoromethoxy, and benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Benzene: The preparation of [Bromo(difluoro)methoxy]benzene can involve the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions involving methanol or other methoxy-containing reagents.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that combine bromination, fluorination, and methoxylation reactions under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [Bromo(difluoro)methoxy]benzene undergoes electrophilic aromatic substitution reactions, such as bromination and nitration.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and other substituents.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a Lewis acid catalyst.
Fluorination: Fluorinating agents such as hydrogen fluoride (HF) or other fluorine sources.
Methoxylation: Methanol or other methoxy-containing reagents under nucleophilic substitution conditions.
Major Products:
Brominated Derivatives: Formation of brominated benzene derivatives.
Fluorinated Derivatives: Introduction of fluorine atoms to the benzene ring.
Methoxylated Derivatives: Addition of methoxy groups to the aromatic ring.
Scientific Research Applications
The search results provide information on two compounds with similar names: 1-Bromo-2,4-difluoro-5-methoxybenzene and 1-Bromo-4-[chloro(difluoro)methoxy]benzene. Each has distinct applications in scientific research.
1-Bromo-2,4-difluoro-5-methoxybenzene
Description: 1-Bromo-2,4-difluoro-5-methoxybenzene is an organic compound with the molecular formula . It is a benzene derivative with bromine, fluorine, and methoxy groups substituted for hydrogen atoms.
Scientific Research Applications:
- Chemistry: It is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
- Biology: The compound is studied for its potential biological activities and its role as a building block for bioactive molecules.
- Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in developing new drugs.
- Industry: It is utilized in producing specialty chemicals and materials, contributing to advancements in material science and engineering.
Chemical Reactions:
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different substituted benzene derivatives.
- Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
- Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Biological Activities:
- Antimicrobial Activity: Related compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties: Some derivatives are studied for their potential in cancer treatment due to their ability to induce apoptosis in malignant cells.
Case Studies and Research Findings:
- Antimicrobial Studies: Derivatives of 1-bromo-2,4-difluoro-5-methoxybenzene possess significant antibacterial activity against Gram-positive bacteria, possibly by disrupting bacterial cell membranes.
- Anticancer Research: Halogenated benzene derivatives can act as potent inhibitors of cancer cell proliferation. Modifications in the benzene ring could enhance cytotoxicity against certain cancer cell lines.
- Metabolism Studies: Similar structures undergo biotransformation processes that may yield bioactive metabolites with therapeutic potential.
1-Bromo-4-[chloro(difluoro)methoxy]benzene
Description: 1-Bromo-4-[chloro(difluoro)methoxy]benzene is an aromatic organic molecule with the chemical formula . It has a bromine atom (Br) at position 1 and a chlorodifluoromethoxy group () at position 4 on a benzene ring.
Applications:
- Pharmaceuticals: It may serve as a precursor or intermediate in synthesizing biologically active compounds due to its unique structure.
- Valuable intermediate in organic synthesis due to the presence of a reactive halogen group (bromine) and a difluoromethoxy group.
Potential Biological Targets:
- Interaction studies are crucial for understanding its behavior in biological systems. Investigating its interactions with proteins, enzymes, and other biomolecules can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of [Bromo(difluoro)methoxy]benzene involves its interaction with various molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions . The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Bromobenzene: Similar in structure but lacks the difluoromethoxy group.
Fluorobenzene: Contains fluorine atoms but lacks the bromine and methoxy groups.
Methoxybenzene (Anisole): Contains a methoxy group but lacks bromine and fluorine atoms.
Properties
IUPAC Name |
[bromo(difluoro)methoxy]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBQGNTYOUMNTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(F)(F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504448 | |
Record name | [Bromo(difluoro)methoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78031-09-1 | |
Record name | [Bromo(difluoro)methoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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